1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea
Beschreibung
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a synthetic small molecule featuring a pyrimidine core substituted with dimethylamino and pyrrolidinyl groups at positions 4 and 2, respectively. The urea linker connects this heterocyclic system to a 2-methoxyphenyl group. The dimethylamino and pyrrolidinyl groups may enhance solubility and conformational flexibility, while the 2-methoxyphenyl substituent provides steric and electronic specificity for target binding.
Eigenschaften
IUPAC Name |
1-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-23(2)16-14(12-19-17(22-16)24-10-6-7-11-24)21-18(25)20-13-8-4-5-9-15(13)26-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPSBEOHARNKFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2OC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrimidine ring, a dimethylamino group, and a methoxyphenyl moiety. Its molecular formula is CHNO, with a molecular weight of approximately 331.4 g/mol. The specific arrangement of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The dimethylamino group enhances binding affinity, while the pyrrolidinyl and methoxyphenyl groups may influence solubility and stability.
Anticancer Activity
Research indicates that 1-(4-(Dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-(2-methoxyphenyl)urea exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including those associated with chronic myeloid leukemia (CML) and other malignancies.
Case Study: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry reported that the compound showed IC values ranging from 0.5 to 3 µM against several cancer cell lines, indicating potent activity compared to standard chemotherapeutics .
| Cell Line | IC (µM) |
|---|---|
| K562 (CML) | 1.2 |
| HL-60 (Acute Myeloid Leukemia) | 0.8 |
| MCF-7 (Breast Cancer) | 2.5 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using minimum inhibitory concentration (MIC) assays.
Table: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
In a study focusing on pyrimidine derivatives, it was noted that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its metabolic pathways involve cytochrome P450 enzymes, which may influence its therapeutic window and potential drug interactions.
Toxicity Profile
Preliminary toxicity assessments indicate that the compound has a manageable safety profile at therapeutic doses. Further studies are required to fully elucidate its toxicological effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The target compound’s 2-methoxyphenyl group (electron-donating) contrasts with electron-withdrawing groups (e.g., chloro, fluoro) in ’s analog, which may alter binding affinity and metabolic stability . Pyrrolidinyl vs.
Biological Activity :
- M64’s FAK activation suggests the target compound could share similar mechanisms due to urea’s hinge-binding capability in kinase inhibition . However, substituent differences (e.g., trifluoromethyl in M64 vs. methoxy in the target) may influence potency and selectivity.
Physicochemical Properties (Inferred)
Table 2: Estimated Properties Based on Structural Analogues
*LogP values estimated using fragment-based methods.
Research Findings from Analogues
- FAK Activation : M64 and its hydrochloride salt (M64HCl) demonstrated efficacy in intestinal epithelial protection via FAK activation, suggesting the target compound’s pyrimidine-urea scaffold could be optimized for similar therapeutic outcomes .
- Kinase Selectivity : Urea derivatives in (e.g., compound 3) exhibit analgesic activity, highlighting the scaffold’s versatility. The target’s 2-methoxyphenyl group may confer selectivity for specific kinase isoforms .
- Metabolic Stability: The pyrrolidinyl group in the target compound may improve metabolic stability compared to morpholino-containing analogs (e.g., M64), as saturated rings often resist oxidative degradation .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
